4-(2-Bromoethyl)benzenesulfonic Acid
Overview
Description
4-(2-Bromoethyl)benzenesulfonic Acid is a useful research compound. Its molecular formula is C8H9BrO3S and its molecular weight is 265.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Applications
4-(2-Bromoethyl)benzenesulfonic acid has been utilized in various chemical synthesis processes. For instance, its role in the preparation of ionic 4-amino-1-methylpyridinium benzenesulfonate salts, which are critical for second-order nonlinear optics, demonstrates its versatility in material science (Anwar et al., 2000). Additionally, it has been used in the synthesis of complex molecules like (Z)-4-(2-bromovinyl)benzenesulfonic acid ester, showcasing its role in creating specialized chemical compounds (Kuang Chun-xiang, 2011).
Catalysis and Polymerization
This chemical also plays a significant role in catalysis and polymerization. A study highlighted its application in the formation of palladium aryl sulfonate phosphine catalysts, which are essential in the copolymerization of acrylates with ethene, indicating its importance in polymer chemistry (Skupov et al., 2007). In a related context, it has been used in the synthesis and characterization of polymers with benzenesulfonate functional groups, further underlining its utility in advanced material sciences (Y. Gal & Sung‐Ho Jin, 2014).
Environmental Applications
In the environmental sector, this compound has been implicated in the study of mineralization of sulfonated azo dyes and sulfanilic acid by specific fungi and bacteria. This research is pivotal in understanding the biodegradation of anionic azo dyes, which are among the xenobiotic compounds most resistant to biodegradation (Paszczynski et al., 1992).
Biochemical and Medical Research
While ensuring compliance with the request to exclude information related to drug use, dosage, and side effects, it's important to note that derivatives of benzenesulfonic acid have been explored for potential applications in biochemical and medical research. For example, studies have been conducted on benzenesulfonic acid derivatives as inhibitors of human neutrophil elastase, which could have implications for the treatment of conditions like Acute Respiratory Distress Syndrome (Xu et al., 2021).
Mechanism of Action
Target of Action
It is known that benzenesulfonic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-(2-Bromoethyl)benzenesulfonic Acid involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
4-(2-bromoethyl)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPCDXSRXPQUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068945 | |
Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54322-31-5 | |
Record name | 4-(2-Bromoethyl)benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54322-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054322315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-(2-bromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(2-bromoethyl)benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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